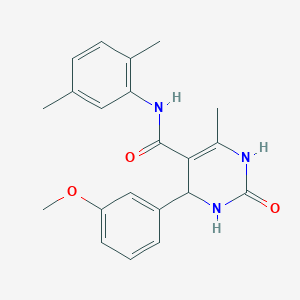
N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with the molecular formula C21H23N3O3 and CAS number 361182-47-0, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of methoxy and dimethyl groups is significant in modulating its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 361182-47-0 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antitumor and antimicrobial effects.
Antitumor Activity :
In vitro studies have shown that the compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has been tested against Mia PaCa-2 and PANC-1 pancreatic cancer cell lines, revealing a potent inhibitory effect comparable to established chemotherapeutics .
Antimicrobial Activity :
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest broad-spectrum antibacterial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the phenyl rings and variations in alkyl substitution have been explored to enhance potency and selectivity. For example:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring appears to enhance lipophilicity, improving cellular uptake.
- Methoxy Group : The methoxy substituent is hypothesized to play a role in modulating receptor interactions, potentially increasing binding affinity to target proteins.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : A study conducted by Shen et al. (2011) demonstrated that modifications to the tetrahydropyrimidine scaffold can lead to improved antitumor activity against various human tumor cell lines .
- Antimicrobial Evaluation : In an investigation of novel compounds with similar structures, it was found that derivatives of tetrahydropyrimidines exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-8-9-13(2)17(10-12)23-20(25)18-14(3)22-21(26)24-19(18)15-6-5-7-16(11-15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCONRRQOINJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














